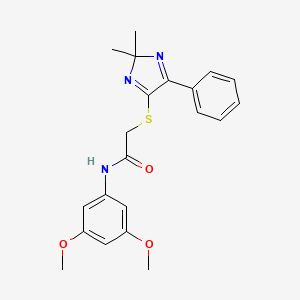![molecular formula C17H19NO4 B2680027 2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-02-7](/img/structure/B2680027.png)
2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 301.34 . Other properties like melting point, boiling point, solubility, etc., are not provided in the available data.Applications De Recherche Scientifique
Theoretical and Experimental Investigations
This compound has been a subject of both theoretical and experimental studies, focusing on its enol-keto tautomerism, spectroscopic properties, and electronic properties. Research demonstrates the molecule's significant nonlinear optical (NLO) activity, attributed to its intramolecular hydrogen bonding and electronic transitions. The molecule exhibits potential for applications in optical and electronic devices due to its high first-order hyperpolarizability, which is substantially greater than that of urea, making it a candidate for materials with NLO properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Synthesis and Characterization of Novel Complexes
The compound has also been involved in the synthesis and characterization of novel copper(II) complexes with tridentate ONN type ligands. These complexes exhibit interesting photoluminescence and electrical conductivity properties. The research indicates the potential use of these complexes in the development of new materials for electronic and photonic applications (Gonul et al., 2018).
Antioxidant Capacity Enhancement
Further studies have explored the enzymatic modification of related phenolic compounds to produce dimers with enhanced antioxidant capacity. This highlights the potential of utilizing such compounds in the development of antioxidants for pharmaceutical or food industry applications, demonstrating an innovative approach to enhancing the functionality of natural compounds (Adelakun et al., 2012).
Structural Characterization and Bioactivity
The structural characterization of cobalt(II) complexes of an N,O donor Schiff base derived from similar compounds has shown activity against various carcinoma cells. This research opens avenues for the development of new chemotherapeutic agents based on the structural properties of such Schiff bases (Das et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-15-7-5-6-12(17(15)19)11-18-13-8-9-14(20-2)16(10-13)21-3/h5-11,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRAHFFPFYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

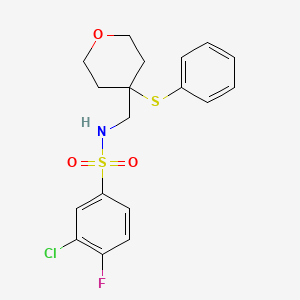

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
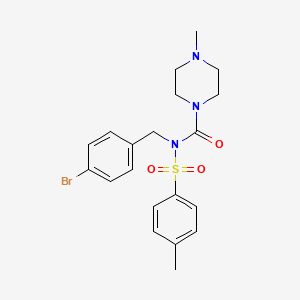
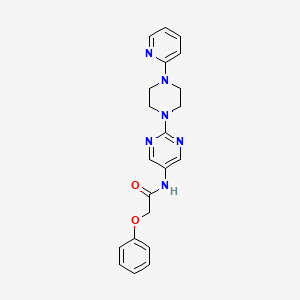
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

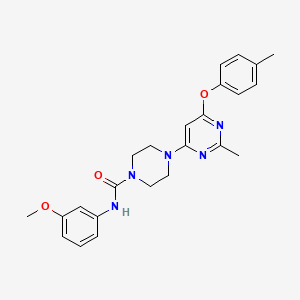
![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
